molecular formula C9H6ClF3O2 B2990411 2-methyl-4-(trifluoromethoxy)benzoyl Chloride CAS No. 261951-93-3

2-methyl-4-(trifluoromethoxy)benzoyl Chloride

Cat. No.: B2990411
CAS No.: 261951-93-3
M. Wt: 238.59
InChI Key: DHBUFFOSJJREPU-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethoxy)benzoyl chloride is a benzoyl chloride derivative featuring a methyl group at the ortho (2-) position and a trifluoromethoxy (OCF₃) group at the para (4-) position on the benzene ring. This compound is structurally characterized by its electron-withdrawing trifluoromethoxy group and electron-donating methyl substituent, which collectively influence its reactivity and physical properties.

Properties

IUPAC Name

2-methyl-4-(trifluoromethoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-5-4-6(15-9(11,12)13)2-3-7(5)8(10)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBUFFOSJJREPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 2-methyl-4-(trifluoromethoxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-4-(trifluoromethoxy)benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-4-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key physical and structural attributes of 2-methyl-4-(trifluoromethoxy)benzoyl chloride and related benzoyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Boiling Point (°C/mmHg) CAS Number
This compound C₉H₆ClF₃O₂ 238.59* 2-CH₃, 4-OCF₃ Not reported Not available
4-(Trifluoromethoxy)benzoyl chloride C₈H₄ClF₃O₂ 224.56 4-OCF₃ 90–92 (15 mmHg) 36823-88-8
2-Fluoro-4-(trifluoromethoxy)benzoyl chloride C₈H₃ClF₄O₂ 242.55 2-F, 4-OCF₃ Not reported 166948-50-1
4-Chloro-2-(trifluoromethoxy)benzoyl chloride C₈H₃Cl₂F₃O₂ 259.01 4-Cl, 2-OCF₃ Not reported 1261779-42-3
4-Methoxybenzoyl chloride C₈H₇ClO₂ 170.59 4-OCH₃ Not reported 100-07-2
4-Nitrobenzoyl chloride C₇H₄ClNO₃ 185.57 4-NO₂ 154–156 (15 mmHg) 122-04-3
Benzoyl chloride C₇H₅ClO 140.57 None 197–199 (760 mmHg) 98-88-4

*Calculated based on analogous structures.

Key Observations :

  • Electron Effects : The trifluoromethoxy group (OCF₃) is strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon compared to methoxy (OCH₃) or methyl (CH₃) substituents. This increases reactivity in nucleophilic acyl substitution reactions .
  • Boiling Points : Higher molecular weight and polar substituents (e.g., OCF₃) generally elevate boiling points. For instance, 4-(trifluoromethoxy)benzoyl chloride boils at 90–92°C under reduced pressure (15 mmHg), whereas unsubstituted benzoyl chloride boils at 197–199°C at atmospheric pressure .

Pharmacological Relevance

In dopamine receptor ligand synthesis (), benzoyl chlorides with varied substituents yield compounds with distinct receptor selectivity. For instance, 4-methoxybenzoyl chloride-derived ligands exhibit different binding affinities compared to trifluoromethoxy-substituted analogs. The target compound’s unique substituent combination (2-CH₃, 4-OCF₃) could modulate selectivity for dopamine D2, D3, or D4 receptors, though specific data are unavailable .

Biological Activity

2-Methyl-4-(trifluoromethoxy)benzoyl chloride is an organic compound characterized by its unique trifluoromethoxy group, which enhances its reactivity and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, along with relevant research findings and data.

  • Molecular Formula : C9H6ClF3O2
  • Molar Mass : 238.59 g/mol
  • Structure : The compound features a benzoyl chloride functional group, which is known for its electrophilic nature due to the carbonyl group and the leaving ability of the chloride ion.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzoyl chlorides have been documented to possess antibacterial activity against various pathogens, including Gram-positive cocci and resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Antimicrobial Efficacy

Compound NameAntimicrobial ActivityReference
This compoundPotential antibacterial activity
4-(Trifluoromethyl)benzohydrazideEffective against Mycobacterium tuberculosis
N-Tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesPotent AChE inhibitors

Anticancer Properties

The anticancer potential of this compound has been inferred from studies on structurally related compounds. For example, compounds with trifluoromethoxy groups have shown promising results in inhibiting cell proliferation and inducing cytotoxicity in cancer cell lines .

Case Study: In Vitro Effects

In a study involving a structurally similar compound, BPU (1-[3-(trifluoromethyl)benzyl]urea), significant inhibitory effects on MCF-7 breast cancer cells were observed. The IC50 value was found to be 8.47 µM, indicating strong anticancer activity. The study also noted alterations in cell cycle progression upon treatment with BPU, suggesting a mechanism of action that could be relevant for similar compounds like this compound .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The electrophilic nature of the compound allows it to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of key metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-4-(trifluoromethoxy)benzoyl chloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically begins with the corresponding benzoic acid derivative (e.g., 2-methyl-4-(trifluoromethoxy)benzoic acid). Thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) is commonly used to convert the carboxylic acid to the acyl chloride. Optimization involves controlling reaction temperature (60–80°C for SOCl₂), catalytic use of dimethylformamide (DMF) to accelerate the reaction, and purification via fractional distillation under reduced pressure (e.g., 15 mmHg for a boiling point of 90–92°C) . Residual moisture must be minimized to prevent hydrolysis.

Q. What analytical techniques are most effective for characterizing this compound, and how does derivatization enhance detection in biological samples?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) are primary analytical tools. For polar metabolites in biological matrices (e.g., serum, CSF), benzoyl chloride derivatization improves sensitivity by reducing polarity and enhancing ionization efficiency. Derivatization conditions include pH 9–10 (using carbonate buffer), reaction time (20–30 minutes at 25°C), and stoichiometric excess of benzoyl chloride (3:1 molar ratio) .

Q. What are the critical safety considerations when handling this compound, particularly regarding potential carcinogenic risks?

  • Methodological Answer : Classified as a Group 2A carcinogen (probable human carcinogen), handling requires stringent precautions:

  • Use fume hoods and impervious gloves (e.g., nitrile).
  • Avoid skin/eye contact; wear tightly sealed goggles and protective clothing.
  • Store in moisture-free, inert environments to prevent decomposition.
  • Dispose of waste via neutralization with alkaline solutions (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and trifluoromethoxy groups influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, activating the carbonyl carbon toward nucleophilic attack. However, the methyl group at the 2-position introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Comparative studies with analogs (e.g., 4-(trifluoromethoxy)benzoyl chloride) show reduced reactivity in SN₂ mechanisms but enhanced stability in electrophilic aromatic substitution .

Q. What methodological approaches resolve contradictions in reported stability data of this compound under varying storage conditions?

  • Methodological Answer : Discrepancies arise from moisture exposure and temperature fluctuations. Controlled stability studies recommend:

  • Storage under anhydrous argon at -20°C.
  • Use of molecular sieves (3Å) to adsorb residual water.
  • Regular NMR monitoring (e.g., ¹H and ¹⁹F) to detect hydrolysis byproducts (e.g., benzoic acid derivatives).
  • Accelerated degradation studies (40–60°C) to model long-term stability .

Q. How can the reactivity of this compound be modulated for selective amide bond formation in complex medicinal chemistry syntheses?

  • Methodological Answer : Selective amidation requires:

  • Coupling agents (e.g., HATU, DCC) to activate the acyl chloride for sterically hindered amines.
  • Solvent optimization: Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions.
  • Temperature control (0–5°C) to reduce racemization in chiral amine substrates.
  • Use of scavengers (e.g., polymer-bound dimethylaminopyridine) to sequester HCl byproducts .

Key Considerations for Experimental Design

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis.
  • Analytical Workflow : Validate derivatization protocols with stable-isotope internal standards for quantification .
  • Safety : Implement routine glove integrity checks and exposure monitoring .

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